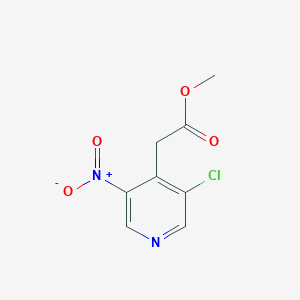
Methyl (3-chloro-5-nitropyridin-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate is an organic compound with the molecular formula C8H7ClN2O4 This compound is part of the pyridine family, characterized by a pyridine ring substituted with a chlorine atom, a nitro group, and an ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate typically involves the nitration of 2-chloro-4-methylpyridine followed by esterification. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the pyridine ring. The resulting 2-chloro-5-nitro-4-methylpyridine is then reacted with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate to form the desired ester .
Industrial Production Methods
Industrial production of methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Aminopyridine Derivatives: Formed by the reduction of the nitro group.
Carboxylic Acids: Formed by the hydrolysis of the ester group.
Applications De Recherche Scientifique
Methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system and anti-inflammatory agents.
Agrochemicals: Employed in the development of herbicides and insecticides.
Material Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate depends on its application. In pharmaceuticals, it may act by interacting with specific enzymes or receptors, altering their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can then exert its effects on molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-methyl-5-nitropyridine: Similar structure but lacks the ester group.
2-Chloro-5-nitropyridine: Similar structure but lacks the methyl and ester groups.
Methyl 2-(3-chloro-4-nitropyridin-5-yl)acetate: Isomer with different substitution pattern on the pyridine ring.
Uniqueness
Methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H7ClN2O4 |
|---|---|
Poids moléculaire |
230.60 g/mol |
Nom IUPAC |
methyl 2-(3-chloro-5-nitropyridin-4-yl)acetate |
InChI |
InChI=1S/C8H7ClN2O4/c1-15-8(12)2-5-6(9)3-10-4-7(5)11(13)14/h3-4H,2H2,1H3 |
Clé InChI |
HVGWEIWSICZGQJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C(C=NC=C1[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


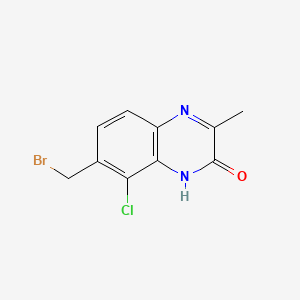
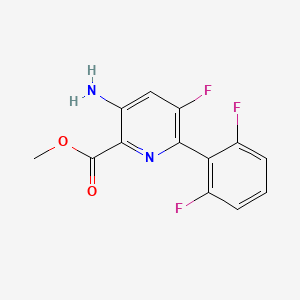
![4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B13929234.png)



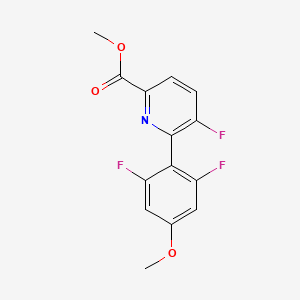

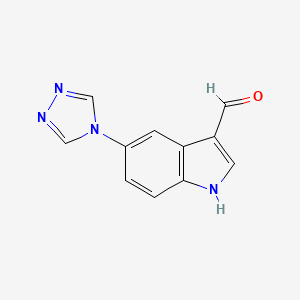
![tert-butyl N-[N'-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B13929292.png)
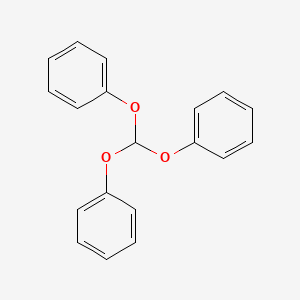
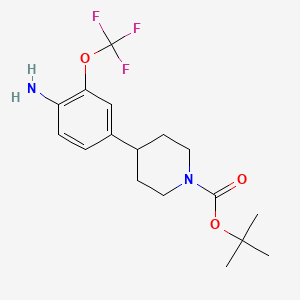
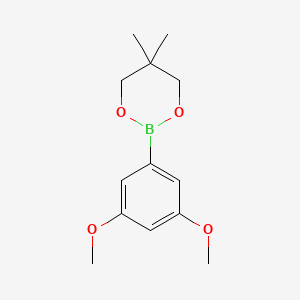
![4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929314.png)
